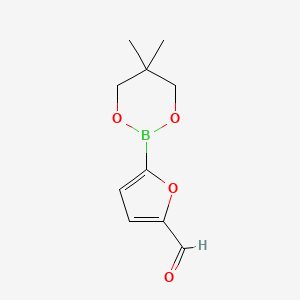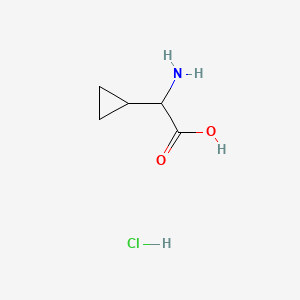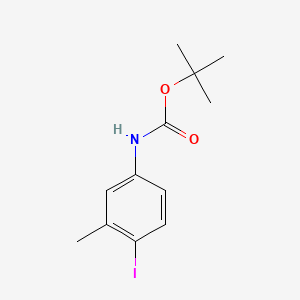
3-(4-Aminophenyl)pyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of 3-(4-Aminophenyl)pyridine-2-carboxylic acid is characterized by the presence of a pyridine ring attached to an aminophenyl group and a carboxylic acid group . The InChI code for this compound is 1S/C12H10N2O2/c13-9-5-3-8(4-6-9)10-2-1-7-14-11(10)12(15)16/h1-7H,13H2,(H,15,16) .
Physical And Chemical Properties Analysis
The molecular weight of 3-(4-Aminophenyl)pyridine-2-carboxylic acid is 214.22 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the retrieved papers.
科学的研究の応用
Catalyst in Green Synthesis
“3-(4-Aminophenyl)pyridine-2-carboxylic acid” (APPCA) has been used as an effective catalyst in the green synthesis of pyrazolo[3,4-b]quinolinones . The multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles regioselectively produced pyrazolo[3,4-b]quinolinones in excellent yield (84–98%) .
Medicinal Chemistry and Pharmaceutical Research
APPCA is a heterocyclic compound containing nitrogen, which is widely used in medicinal chemistry and pharmaceutical research. It is a versatile compound with a wide range of applications in the synthesis of drug molecules and other bioactive compounds.
Antibacterial Applications
Derivatives of APPCA have been found to have antibacterial properties . This makes it a valuable compound in the development of new antibacterial drugs .
Antimicrobial Applications
In addition to its antibacterial properties, APPCA derivatives also exhibit antimicrobial activity . This broadens its potential use in the medical field, particularly in the treatment of various infections .
Anti-HIV Applications
APPCA derivatives have been used in the development of anti-HIV drugs . This highlights its importance in the ongoing global effort to combat HIV/AIDS .
Cytotoxic Agents
APPCA derivatives have been used as cytotoxic agents . These agents are often used in cancer treatment to kill cancer cells .
Safety and Hazards
特性
IUPAC Name |
3-(4-aminophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c13-9-5-3-8(4-6-9)10-2-1-7-14-11(10)12(15)16/h1-7H,13H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUQFUWQSSRRDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90742689 |
Source


|
| Record name | 3-(4-Aminophenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90742689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Aminophenyl)pyridine-2-carboxylic acid | |
CAS RN |
1258609-39-0 |
Source


|
| Record name | 3-(4-Aminophenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90742689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![3-(4-Methoxybenzyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B581475.png)